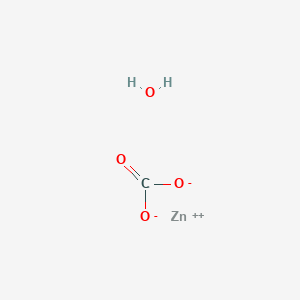

zinc;carbonate;hydrate

Übersicht

Beschreibung

Zinc carbonate hydrate is an inorganic compound with the chemical formula ZnCO₃·xH₂O. It is a white solid that is insoluble in water and exists naturally as the mineral smithsonite . This compound is often used in various industrial applications due to its unique properties.

Vorbereitungsmethoden

Zinc carbonate hydrate can be synthesized through several methods:

Precipitation: This involves reacting zinc sulfate with sodium carbonate, resulting in the formation of zinc carbonate and sodium sulfate.

Carbonation: Carbon dioxide is passed through a solution of zinc salts, leading to the precipitation of zinc carbonate.

Hydrothermal Synthesis: This method uses high temperature and pressure to produce high-purity crystals of zinc carbonate.

Analyse Chemischer Reaktionen

Acid-Base Reactions

Zinc carbonate hydrate reacts vigorously with mineral acids, producing corresponding zinc salts, carbon dioxide, and water. Key reactions include:

Hydrochloric Acid

The reaction proceeds via protonation of carbonate ions:

Observations include effervescence (CO₂ release) and complete dissolution of the solid .

Sulfuric Acid

Reaction stoichiometry yields zinc sulfate:

This forms the basis for industrial zinc sulfate production .

| Acid Type | Products | Reaction Rate |

|---|---|---|

| HCl | ZnCl₂ | Rapid |

| H₂SO₄ | ZnSO₄ | Moderate |

Thermal Decomposition

Heating induces structural breakdown through two primary pathways depending on temperature:

Low-Temperature Dehydration (150–240°C)

Hydrate water is lost first:

High-Temperature Carbonate Decomposition (>300°C)

Zinc oxide forms alongside CO₂ release:

Kinetic studies reveal activation energies of 132–153 kJ/mol , with decomposition rates accelerating above 200°C .

Key Thermal Data

Solubility and Alkali Reactivity

Despite water insolubility (0.0005 g/100 mL at 25°C) , zinc carbonate hydrate exhibits unique interactions with strong bases:

Reaction with NaOH

In concentrated alkaline solutions, zincate ions form:

This property enables its use in zinc electroplating solutions .

pH-Dependent Stability

Wissenschaftliche Forschungsanwendungen

Preparation Methods

Zinc carbonate hydrate can be synthesized through several methods:

- Precipitation : Reacting zinc sulfate with sodium carbonate.

- Carbonation : Passing carbon dioxide through a solution of zinc salts.

- Hydrothermal Synthesis : Utilizing high temperature and pressure for high-purity crystals.

Applications in Scientific Research

Zinc carbonate hydrate has numerous applications in scientific research, which can be categorized as follows:

Chemistry

- Synthesis Precursor : Used as a precursor for synthesizing other zinc compounds.

- Reagent : Acts as a reagent in various chemical reactions.

Biology

- Zinc Supplementation : Utilized in preparing zinc supplements to address deficiency.

- Metabolism Studies : Investigated in studies related to zinc metabolism.

Medicine

- Topical Treatments : Incorporated into ointments and creams for its soothing properties.

- Antiseptic Uses : Applied in veterinary medicine as an antiseptic for animal wounds.

Industry

- Rubber Production : Serves as a fire retardant in rubber and plastics.

- Ceramics Manufacturing : Used in the production of ceramics and porcelain.

- Zinc Metabolism : Essential for various biological processes, including immune response and DNA synthesis.

- Antioxidant Properties : Protects cells from oxidative stress by stabilizing membranes and modulating enzyme activity.

- Skin Health : Aids in wound healing and reduces inflammation when applied topically.

Comparative Analysis with Other Zinc Compounds

| Compound | Solubility | Primary Uses | Biological Activity |

|---|---|---|---|

| Zinc Carbonate Hydrate | Insoluble | Dietary supplements, topical formulations | Antioxidant, skin health |

| Zinc Oxide (ZnO) | Insoluble | Sunscreens, rubber production | UV protection, anti-inflammatory |

| Zinc Sulfate (ZnSO₄) | Soluble | Dietary supplements, treatment for deficiency | Rapid absorption in gastrointestinal tract |

Zinc carbonate hydrate offers unique advantages over other zinc compounds due to its stability in formulations and specific benefits for skin health compared to more soluble forms like zinc sulfate.

Case Study 1: Zinc Deficiency and Health Outcomes

A study explored the effects of zinc carbonate basic as a dietary source of zinc in rodent models. Findings indicated that both deficient and excessive zinc levels can lead to adverse health outcomes, emphasizing the importance of balanced intake for maintaining health.

Case Study 2: Toxicological Assessment

Research focused on the characterization of zinc carbonate basic for toxicity evaluations found that this compound could be safely used as a dietary source of zinc without significant toxicity at appropriate doses. Analytical techniques such as X-ray diffraction (XRD) confirmed the stability and composition of the compound.

Future Directions in Research

Ongoing research is focused on exploring the potential applications of zinc carbonate hydrate in various therapeutic areas, including:

- Cancer prevention related to zinc deficiency.

- Efficacy as a functional additive in food fortification.

- Industrial applications such as corrosion inhibition and fireproofing materials.

Wirkmechanismus

The mechanism of action of zinc carbonate hydrate involves the release of zinc ions (Zn²⁺) upon dissolution. These zinc ions play a crucial role in various biochemical processes, including enzyme activation, protein synthesis, and cell division . Zinc ions interact with specific molecular targets and pathways, such as zinc transporters, to exert their effects .

Vergleich Mit ähnlichen Verbindungen

Zinc carbonate hydrate can be compared with other zinc compounds like zinc oxide and zinc sulfate:

Zinc Sulfate (ZnSO₄): Zinc sulfate is highly soluble in water and is commonly used as a dietary supplement and in the treatment of zinc deficiency.

Zinc carbonate hydrate offers unique advantages over these compounds, such as better stability in various formulations and specific benefits in pharmaceuticals and cosmetics .

Biologische Aktivität

Zinc carbonate hydrate, with the chemical formula ZnCO₃·xH₂O, is an inorganic compound that has garnered attention for its biological activities and applications in various fields, including medicine, nutrition, and industrial processes. This article explores the biological activity of zinc carbonate hydrate, focusing on its mechanisms of action, health implications, and relevant research findings.

Overview of Zinc Carbonate Hydrate

Zinc carbonate hydrate exists naturally as the mineral smithsonite and is typically a white solid that is insoluble in water. It is utilized in scientific research as a precursor for synthesizing other zinc compounds and is involved in studies related to zinc metabolism and supplementation.

Mechanisms of Biological Activity

1. Zinc Metabolism:

Zinc is an essential trace element that plays a critical role in numerous biological processes, including enzyme function, immune response, and DNA synthesis. Zinc carbonate hydrate serves as a source of zinc in dietary supplements, helping to address zinc deficiency which affects approximately one-fifth of the global population .

2. Antioxidant Properties:

Research indicates that zinc compounds, including zinc carbonate hydrate, exhibit antioxidant properties. They can protect cells from oxidative stress by stabilizing cell membranes and modulating the activity of various enzymes involved in antioxidant defense .

3. Role in Skin Health:

Zinc carbonate hydrate is often incorporated into topical formulations due to its soothing properties. It has been shown to aid in wound healing and reduce inflammation when applied to the skin.

Case Study 1: Zinc Deficiency and Health Outcomes

A study characterized zinc carbonate basic as a source of dietary zinc in rodent models to investigate the effects of zinc deficiency and excess. The findings indicated that both deficient and excessive zinc levels could lead to adverse health outcomes, emphasizing the importance of balanced zinc intake for maintaining health .

Case Study 2: Toxicological Assessment

In another study focused on the characterization of zinc carbonate basic for use in toxicity evaluations, it was found that this compound could be safely used as a dietary source of zinc without significant toxicity at appropriate doses. The study employed multiple analytical techniques such as X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm the stability and composition of the compound .

Comparative Analysis with Other Zinc Compounds

| Compound | Solubility | Primary Uses | Biological Activity |

|---|---|---|---|

| Zinc Carbonate Hydrate | Insoluble | Dietary supplements, topical formulations | Antioxidant, skin health |

| Zinc Oxide (ZnO) | Insoluble | Sunscreens, rubber production | UV protection, anti-inflammatory |

| Zinc Sulfate (ZnSO₄) | Soluble | Dietary supplements, treatment for zinc deficiency | Rapid absorption in gastrointestinal tract |

Zinc carbonate hydrate offers unique advantages over other zinc compounds due to its stability in formulations and specific benefits for skin health compared to more soluble forms like zinc sulfate.

Future Directions in Research

Ongoing research is focused on exploring the potential applications of zinc carbonate hydrate in various therapeutic areas, including its role in cancer prevention related to zinc deficiency. Additionally, studies are examining its efficacy as a functional additive in food fortification and industrial applications .

Eigenschaften

IUPAC Name |

zinc;carbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWLIFWNJWLDCI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032294 | |

| Record name | Zinc carbonate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12539-71-8 | |

| Record name | Zinc carbonate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012539718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc carbonate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc carbonate hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CARBONATE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWS4UX0X9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.